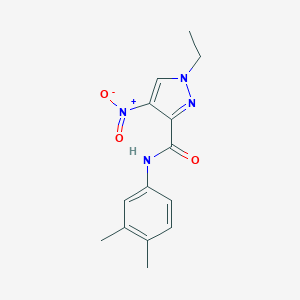

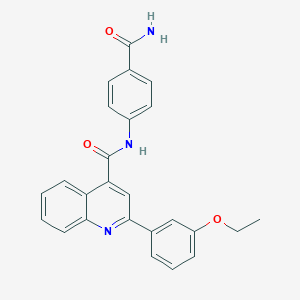

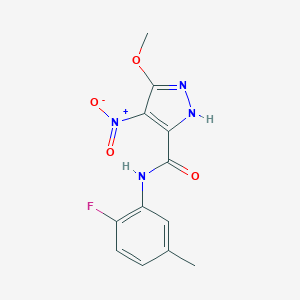

![molecular formula C16H17F3N2O6 B213599 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)

2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid, also known as NTBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NTBC is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the tyrosine catabolic pathway.

Mécanisme D'action

2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid inhibits HPPD by binding to its active site and blocking the conversion of HPP to MAA. This inhibition leads to the accumulation of HPP and its downstream metabolites, which can have both beneficial and detrimental effects on cellular metabolism. The accumulation of HGA can lead to oxidative stress and tissue damage, while the accumulation of MAA can interfere with the electron transport chain and ATP production.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound depend on the concentration and duration of exposure. At low concentrations, this compound can selectively inhibit HPPD and have minimal effects on other metabolic pathways. At high concentrations, this compound can interfere with the biosynthesis of tocopherols and plastoquinones, which are essential for photosynthesis and plant growth. In humans, this compound has been shown to reduce the levels of toxic metabolites in patients with HT1 and improve their clinical outcomes. However, long-term treatment with this compound can lead to the development of hepatocellular carcinoma (HCC) in animal models and patients with HT1.

Avantages Et Limitations Des Expériences En Laboratoire

2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid has several advantages for lab experiments, such as its high potency and specificity for HPPD inhibition, its easy synthesis and purification, and its ability to measure the accumulation of downstream metabolites. However, this compound also has some limitations, such as its potential toxicity at high concentrations, its interference with other metabolic pathways, and its limited availability and high cost.

Orientations Futures

There are several future directions for 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid research, such as the development of new HPPD inhibitors with improved selectivity and safety profiles, the identification of new downstream metabolites and their roles in cellular metabolism, the investigation of the effects of this compound on other metabolic pathways, and the exploration of this compound's potential applications in agriculture and biotechnology. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for therapeutic and research applications.

Méthodes De Synthèse

The synthesis of 2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid involves the reaction of 3-nitro-5-(2,2,2-trifluoroethoxy)aniline with cyclohexanecarboxylic acid. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that is purified by recrystallization. The purity of the final product can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid has been extensively used in scientific research to study the tyrosine catabolic pathway. The inhibition of HPPD by this compound leads to the accumulation of 4-hydroxyphenylpyruvate (HPP) and its downstream metabolites, such as homogentisic acid (HGA) and maleylacetoacetate (MAA). This accumulation can be measured in various biological samples, such as urine, plasma, and cerebrospinal fluid. This compound has been used to study the pathophysiology of hereditary tyrosinemia type 1 (HT1), a rare genetic disorder caused by a deficiency of fumarylacetoacetate hydrolase (FAH), an enzyme involved in the tyrosine catabolic pathway. This compound has also been used to study the effects of HPPD inhibition on other metabolic pathways, such as the shikimate pathway and the biosynthesis of tocopherols and plastoquinones.

Propriétés

Formule moléculaire |

C16H17F3N2O6 |

|---|---|

Poids moléculaire |

390.31 g/mol |

Nom IUPAC |

2-[[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C16H17F3N2O6/c17-16(18,19)8-27-11-6-9(5-10(7-11)21(25)26)20-14(22)12-3-1-2-4-13(12)15(23)24/h5-7,12-13H,1-4,8H2,(H,20,22)(H,23,24) |

Clé InChI |

IHKSVVIOCCZBMR-UHFFFAOYSA-N |

SMILES |

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)[N+](=O)[O-])C(=O)O |

SMILES canonique |

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)[N+](=O)[O-])C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

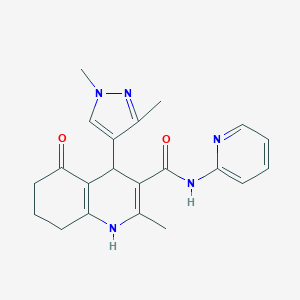

![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)

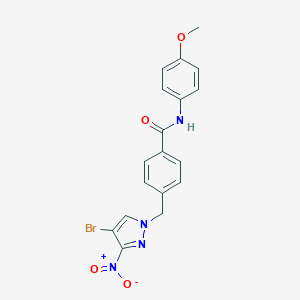

![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)

![1-{5-[(4-Fluorophenoxy)methyl]-2-furoyl}-4-(2-furoyl)piperazine](/img/structure/B213521.png)

![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)

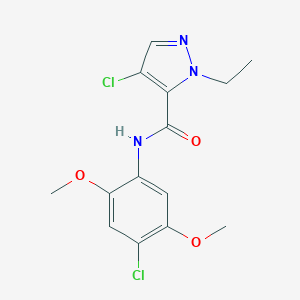

![5-[(2,4-dichlorophenoxy)methyl]-N-(2-methyl-5-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213535.png)